
4,4'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butadiene core flanked by two diphenyl groups and further substituted with N,N-dimethylaniline moieties. Its structure imparts significant stability and reactivity, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the Sonogashira-Hagihara coupling reaction. This method employs palladium-catalyzed cross-coupling of terminal alkynes with aryl halides in the presence of a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various molecular assemblies and materials. The compound’s photoluminescent properties are attributed to its conjugated π-system, which allows for efficient absorption and emission of light.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares a similar butadiene core but lacks the N,N-dimethylaniline substituents.
4,4’-Bis(N,N-dimethylaniline)stilbene: Contains a stilbene core with similar substituents but differs in the central double bond configuration.
Uniqueness
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Properties
CAS No. |
109995-81-5 |
|---|---|
Molecular Formula |
C32H32N2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[1-[4-(dimethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C32H32N2/c1-33(2)29-19-15-27(16-20-29)32(28-17-21-30(22-18-28)34(3)4)24-23-31(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-24H,1-4H3 |
InChI Key |
AFMLWEOTKMUMEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


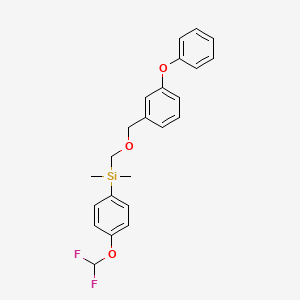
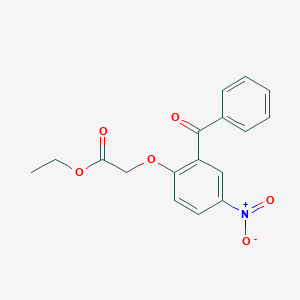
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
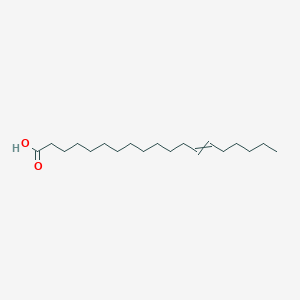


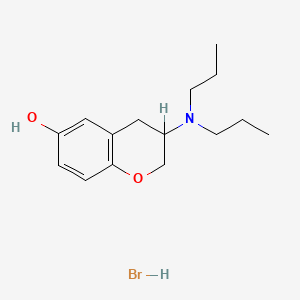
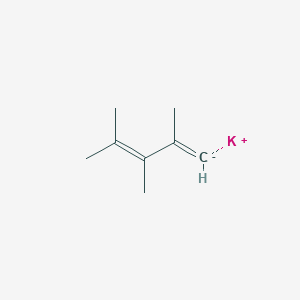
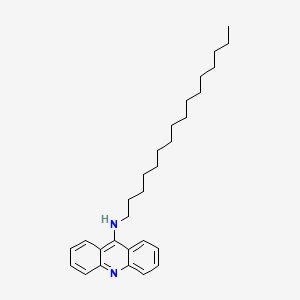
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)
